4SC-202

説明

4SC-202 has been used in trials studying the treatment of Advanced Hematologic Malignancies.

科学的研究の応用

異型奇形腫/横紋筋肉腫(ATRT)

4SC-202は、ATRTに対して細胞傷害効果と細胞増殖抑制効果の両方を持つことが判明しています {svg_1}. This compoundは、がん幹細胞を標的にし、SOX2など、幹細胞関連遺伝子の過剰発現細胞集団を減少させることが観察されています {svg_2}. これは、this compoundがATRTの潜在的な治療薬になる可能性を示唆しています {svg_3}.

トリプルネガティブ乳がん(TNBC)

研究により、this compoundは、転移性の高いTNBCのマウスモデルにおいて腫瘍の増殖と転移を抑制することが示されています {svg_4}. This compoundは、TNBCマウス細胞株4T1とヒトTNBC細胞株MDA-MB-231に対して細胞傷害効果と細胞増殖抑制効果を持つことが判明しています {svg_5}. これらの知見は、this compoundがTNBCの潜在的な治療薬または補助療法になる可能性を示唆しています {svg_6}.

進行期血液悪性腫瘍

This compoundは、進行期血液悪性腫瘍の治療法を調べる臨床試験で使用されています {svg_7}. これは、this compoundがこれらのタイプのがんの治療に潜在的な用途を持つ可能性を示唆しています {svg_8}.

がん幹細胞

This compoundは、がん幹細胞を標的にするとされています {svg_9}. これは、がん幹細胞は従来の治療法に抵抗性を持つことが多いことから、さまざまなタイプのがんの治療に大きな影響を与える可能性があります {svg_10}.

作用機序

- Role : These targets play significant roles in the regulation of signaling pathways in degenerated cancer cells .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Safety and Hazards

4SC-202 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental exposure, appropriate first aid measures should be taken .

将来の方向性

4SC-202 is currently being tested in clinical trials for its effectiveness in treating various types of cancer . It has shown promise as a combination partner for cancer treatment, particularly in combination with checkpoint inhibitors . Furthermore, it is being investigated for its potential role in treating acute myeloid leukemia (AML) and gastrointestinal cancer .

生化学分析

Biochemical Properties

4SC-202 plays a pivotal role in biochemical reactions by modulating the activity of specific enzymes and proteins. It inhibits lysine-specific demethylase (LSD1) and class I histone deacetylases (HDAC 1, 2, and 3). These interactions lead to changes in the methylation and acetylation patterns of histone proteins, which are essential for the regulation of gene expression. By altering these patterns, this compound promotes the expression of certain genes while suppressing others, ultimately affecting cellular differentiation and proliferation .

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. In cervical cancer cells, this compound inhibits proliferation and induces apoptosis by targeting the prolactin receptor (PRLR) signaling pathway. It also causes G2/M phase arrest in the cell cycle, further inhibiting cell growth . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by altering the methylation and acetylation patterns of histone proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its inhibition of lysine-specific demethylase (LSD1) and class I histone deacetylases (HDAC 1, 2, and 3). These enzymes are crucial for the regulation of gene expression through histone modification. By inhibiting these enzymes, this compound alters the methylation and acetylation patterns of histone proteins, leading to changes in gene expression. This results in increased differentiation and decreased proliferation of cancer cells. Additionally, this compound affects gene expression through interactions with proteins such as Bromodomain-containing Protein 4 (BRD4) and MYC, which play significant roles in cancer cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound induces G2/M phase arrest and apoptosis in cervical cancer cells in a time-dependent manner. The compound’s stability and degradation over time have also been studied, with results indicating that this compound remains effective in inhibiting cell proliferation and inducing apoptosis over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving nude mice with cervical cancer xenografts, this compound was administered at doses of 50 or 100 mg/kg every two days for 30 days. The results showed that this compound significantly reduced tumor growth and induced apoptosis in a dose-dependent manner. No toxic effects on serum biochemical indicators or mouse organs were observed, indicating that this compound is well-tolerated at these dosages .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate gene expression through histone modification. By inhibiting lysine-specific demethylase (LSD1) and class I histone deacetylases (HDAC 1, 2, and 3), this compound affects the methylation and acetylation patterns of histone proteins. This leads to changes in the expression of genes involved in cellular differentiation and proliferation. Additionally, this compound has been shown to interact with proteins such as Bromodomain-containing Protein 4 (BRD4) and MYC, which are involved in cancer cell signaling pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. Studies have shown that this compound can inhibit microtubule formation, affecting the transport and distribution of cellular components. This inhibition of microtubule formation contributes to the compound’s ability to induce G2/M phase arrest and apoptosis in cancer cells .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its effects on histone modification and gene expression. The compound’s ability to inhibit lysine-specific demethylase (LSD1) and class I histone deacetylases (HDAC 1, 2, and 3) is crucial for its activity. Additionally, this compound has been shown to affect the formation of mitotic spindles, further influencing its subcellular localization and activity .

特性

IUPAC Name |

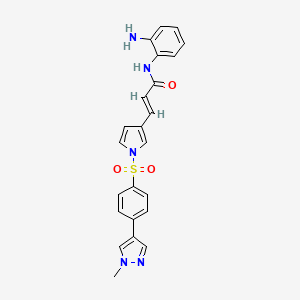

(E)-N-(2-aminophenyl)-3-[1-[4-(1-methylpyrazol-4-yl)phenyl]sulfonylpyrrol-3-yl]prop-2-enamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3S.C7H8O3S/c1-27-16-19(14-25-27)18-7-9-20(10-8-18)32(30,31)28-13-12-17(15-28)6-11-23(29)26-22-5-3-2-4-21(22)24;1-6-2-4-7(5-3-6)11(8,9)10/h2-16H,24H2,1H3,(H,26,29);2-5H,1H3,(H,8,9,10)/b11-6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVXAZDVNICKFJ-ICSBZGNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)C=CC(=O)NC4=CC=CC=C4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)/C=C/C(=O)NC4=CC=CC=C4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186222-89-8 | |

| Record name | Domatinostat tosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186222898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenamide, N-(2-aminophenyl)-3-[1-[[4-(1-methyl-1H-pyrazol-4-yl) phenyl]sulfonyl]-1H-pyrrol-3-yl]-, (2E)-, 4- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOMATINOSTAT TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PW28FR8VD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the primary molecular targets of 4SC-202?

A1: this compound acts as a dual inhibitor, targeting both class I histone deacetylases (HDACs) specifically HDAC1, HDAC2, and HDAC3 and the lysine-specific histone demethylase 1A (LSD1/KDM1A) [, , , , ].

Q2: How does this compound affect gene expression?

A2: By inhibiting HDACs and LSD1, this compound alters the epigenetic landscape of cells. This leads to changes in chromatin structure and ultimately affects the transcription of various genes, including those involved in cell cycle regulation, apoptosis, differentiation, and immune responses [, , , , , , , , , ].

Q3: Does this compound impact specific signaling pathways in cancer cells?

A3: Yes, research indicates that this compound inhibits key signaling pathways implicated in cancer development and progression. This includes the Wnt signaling pathway [], the Hedgehog signaling pathway [, ], and the TGFβ signaling pathway [].

Q4: What is the role of BRD4 and MYC in the mechanism of action of this compound?

A4: Studies suggest that BRD4, an acetyllysine reader, and MYC, a transcription factor, are essential for the expression of a subset of genes induced by this compound, particularly those involved in promoting tumor cell differentiation [].

Q5: What types of cancers have shown sensitivity to this compound in preclinical studies?

A5: Preclinical studies have demonstrated the anti-tumor activity of this compound against a wide range of cancers, including osteosarcoma [], myelodysplastic syndromes [], triple-negative breast cancer [, ], acute myeloid leukemia [], atypical teratoid/rhabdoid tumors [], oral squamous cell carcinoma [, , , ], hepatocellular carcinoma [], medulloblastoma [], pancreatic cancer [, , ], cervical cancer [], and cutaneous T cell lymphoma [].

Q6: How does this compound affect cancer cell behavior in vitro?

A6: In vitro studies have shown that this compound inhibits cancer cell growth and proliferation [, , , , , , , , , , , , ], induces cell cycle arrest [, , , , ], promotes apoptosis [, , , , , , , , , , ], and reduces cell migration and invasion [, , , , , ].

Q7: Has this compound demonstrated efficacy in in vivo models of cancer?

A7: Yes, this compound has shown promising anti-tumor activity in vivo, reducing tumor growth in xenograft models of osteosarcoma [], myelodysplastic syndromes [], triple-negative breast cancer [], and pancreatic cancer [].

Q8: Does this compound impact the tumor microenvironment?

A8: Research suggests that this compound can modulate the tumor microenvironment, particularly by increasing the infiltration of cytotoxic CD8+ T cells [, , , ]. This suggests potential for enhancing the efficacy of immunotherapies.

Q9: What is the impact of this compound on cancer stem cells (CSCs)?

A9: Studies indicate that this compound may be particularly effective against CSCs, a subpopulation of cancer cells resistant to conventional therapies. This compound has been shown to reduce the number of cells expressing CSC markers and inhibit their self-renewal capacity [, , , , ].

Q10: What are the implications of this compound's effects on the tumor microenvironment and CSCs?

A10: These findings suggest that this compound holds promise not only as a direct anti-cancer agent but also as a potential adjuvant therapy to enhance the effectiveness of other treatments, such as chemotherapy and immunotherapy.

Q11: Has this compound been investigated in combination with other therapies?

A11: Yes, preclinical studies have explored the synergistic potential of this compound in combination with various therapies. For example, this compound has been shown to enhance the efficacy of chemotherapy in pancreatic cancer models [, , ] and improve the response to HER2-targeted therapy in breast cancer [].

Q12: What is the rationale for combining this compound with immune checkpoint inhibitors (CPIs)?

A12: The ability of this compound to enhance tumor immunogenicity and promote CTL infiltration makes it a promising candidate for combination therapy with CPIs. Preclinical data suggests that this strategy could improve responses to CPI therapy, particularly in patients with resistance to CPIs alone [, , , ].

Q13: Are there any ongoing clinical trials evaluating this compound?

A13: Yes, this compound has advanced to clinical trials for various cancers. Notably, a phase Ib/II clinical trial (SENSITIZE9, NCT03278665) is currently investigating the combination of this compound with anti-PD-1 therapy in patients with advanced melanoma who are refractory or non-responsive to anti-PD-1 antibodies [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-4-{[3-(trifluoromethyl)phenyl]diazenyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1191468.png)

![5-amino-4-[(2-fluorophenyl)diazenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1191472.png)

![2-amino-3-(1,3-benzodioxol-5-yldiazenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191475.png)

![2-Amino-3-[(3-methoxyphenyl)hydrazinylidene]-5-phenyl-7-pyrazolo[1,5-a]pyrimidinone](/img/structure/B1191476.png)

![2-amino-5-phenyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191477.png)

![2-amino-3-[(3-methoxyphenyl)diazenyl]-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191480.png)

![2-amino-5-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191481.png)

![4-[(2-Amino-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide](/img/structure/B1191482.png)